Cas no 5115-09-3 (N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1))

N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1) structure
5115-09-3 structure
Product Name:N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1)
CAS No:5115-09-3
MF:C27H54N6O10S
MW:654.816866397858
CID:1570913
PubChem ID:105127
Update Time:2025-04-21

N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1) Chemical and Physical Properties

Names and Identifiers

    • N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1)
    • 5115-09-3
    • Butanediamide, N'-(5-((4-((5-(acetylhydroxyamino)pentyl)amino)-1,4-dioxobutyl)hydroxyamino)pentyl)-N-(5-aminopentyl)-N-hydroxy-, methanesulfonate (salt)
    • N-(5-{[4-({5-[Acetyl(methyl)amino]pentyl}imino)-4-hydroxybutanoyl](hydroxy)amino}pentyl)-4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanimidic acid--methanesulfonic acid (1/1)
    • Propionohydroxamic acid, N-(5-(3-((5-aminopentyl)hydroxycarbamoyl)propionamido)pentyl)-3-((5-(N-hydroxyacetamido)pentyl)carbamoyl)-, methanesulfonate (salt)
    • DTXSID80965421
    • Inchi: 1S/C26H50N6O7.CH4O3S/c1-22(33)30(2)19-9-4-7-17-28-23(34)13-15-26(37)32(39)21-11-5-8-18-29-24(35)12-14-25(36)31(38)20-10-3-6-16-27;1-5(2,3)4/h38-39H,3-21,27H2,1-2H3,(H,28,34)(H,29,35);1H3,(H,2,3,4)
    • InChI Key: RKYZLMFFFVLCSW-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)O.ON(C(CCC(NCCCCCN(C(C)=O)C)=O)=O)CCCCCNC(CCC(N(CCCCCN)O)=O)=O

Computed Properties

  • Exact Mass: 654.36252
  • Monoisotopic Mass: 654.362
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 23
  • Complexity: 830
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 248Ų

Experimental Properties

  • PSA: 239.98

N'-{5-[acetyl(methyl)amino]pentyl}-N-[5-({4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoyl}amino)pentyl]-N-hydroxybutanediamide methanesulfonate (1:1) Related Literature

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd